molecular formula C16H22F3N3O2 B2680459 2-Methoxy-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]ethan-1-one CAS No. 2415489-09-5

2-Methoxy-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]ethan-1-one

Cat. No.: B2680459
CAS No.: 2415489-09-5
M. Wt: 345.366
InChI Key: ASILXMMKVFUSOW-UHFFFAOYSA-N
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Description

2-Methoxy-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]ethan-1-one is a complex organic compound featuring a methoxy group, a piperidine ring, and a trifluoromethyl-substituted pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring and the trifluoromethyl-substituted pyridine. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

2-Methoxy-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]ethan-1-one is unique due to its combination of a piperidine ring, a trifluoromethyl-substituted pyridine, and a methoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-methoxy-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O2/c1-21(14-9-13(3-6-20-14)16(17,18)19)10-12-4-7-22(8-5-12)15(23)11-24-2/h3,6,9,12H,4-5,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASILXMMKVFUSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)COC)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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